molecular formula C20H15N3O2 B5860751 7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5860751
M. Wt: 329.4 g/mol
InChI Key: VKMXVJQQDOQYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1,3-Benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a benzodioxole moiety, a pyrazolo[1,5-a]pyrimidine core, and a phenyl group, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-(1,3-Benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1,3-Benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. Its ability to modulate multiple pathways makes it a promising candidate for further research and development .

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-13-19(14-5-3-2-4-6-14)20-21-10-9-16(23(20)22-13)15-7-8-17-18(11-15)25-12-24-17/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMXVJQQDOQYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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